
2-(4-Methoxyphenyl)-2-phenoxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-2-phenoxyacetic acid, also known as MPA, is a non-steroidal anti-inflammatory drug (NSAID) that has been used for the treatment of various inflammatory conditions. It is a white crystalline powder that is soluble in water and has a molecular weight of 296.33 g/mol. MPA is a derivative of phenylacetic acid and is structurally similar to other NSAIDs such as ibuprofen and naproxen.
Mecanismo De Acción
2-(4-Methoxyphenyl)-2-phenoxyacetic acid exerts its anti-inflammatory effects through the inhibition of COX enzymes, specifically COX-2. By blocking the production of prostaglandins and other inflammatory mediators, 2-(4-Methoxyphenyl)-2-phenoxyacetic acid reduces inflammation and pain. Additionally, 2-(4-Methoxyphenyl)-2-phenoxyacetic acid has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, 2-(4-Methoxyphenyl)-2-phenoxyacetic acid has been shown to have a range of other biochemical and physiological effects. These include the modulation of cytokine production, the inhibition of platelet aggregation, and the induction of apoptosis in cancer cells. 2-(4-Methoxyphenyl)-2-phenoxyacetic acid has also been found to have neuroprotective effects, which may be relevant for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Methoxyphenyl)-2-phenoxyacetic acid has several advantages as a research tool, including its well-established anti-inflammatory and analgesic properties. However, there are also some limitations to its use in lab experiments. For example, 2-(4-Methoxyphenyl)-2-phenoxyacetic acid has been shown to have some cytotoxic effects at high concentrations, which may limit its use in certain cell culture models. Additionally, 2-(4-Methoxyphenyl)-2-phenoxyacetic acid has a relatively short half-life and may require frequent dosing in animal models.
Direcciones Futuras
There are several potential future directions for research on 2-(4-Methoxyphenyl)-2-phenoxyacetic acid. One area of interest is the development of novel 2-(4-Methoxyphenyl)-2-phenoxyacetic acid derivatives with improved pharmacokinetic properties and reduced toxicity. Additionally, 2-(4-Methoxyphenyl)-2-phenoxyacetic acid may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to explore these and other potential applications of 2-(4-Methoxyphenyl)-2-phenoxyacetic acid in the field of medicine and biomedical research.
Métodos De Síntesis
The synthesis of 2-(4-Methoxyphenyl)-2-phenoxyacetic acid can be achieved through several methods, including the reaction of 4-methoxyphenylacetic acid with phenol in the presence of a catalyst, or the reaction of 4-bromoanisole with phenylacetic acid in the presence of a base. The yield and purity of the final product can be improved through the use of various purification techniques, such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)-2-phenoxyacetic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. 2-(4-Methoxyphenyl)-2-phenoxyacetic acid has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-2-phenoxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-12-9-7-11(8-10-12)14(15(16)17)19-13-5-3-2-4-6-13/h2-10,14H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNOWXCIKHRAHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-2-phenoxyacetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

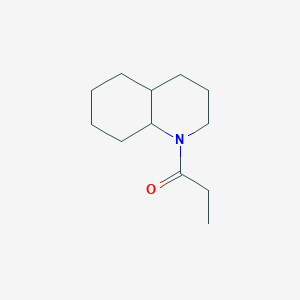
![[2-(6-Amino-1-benzyl-3-methyl-2,4-dioxopyrimidin-5-yl)-2-oxoethyl] 4-(carbamoylamino)benzoate](/img/structure/B7478209.png)
![4-[(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzonitrile](/img/structure/B7478210.png)
![1-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-[2-(diethylamino)ethyl]piperidine-4-carboxamide](/img/structure/B7478217.png)
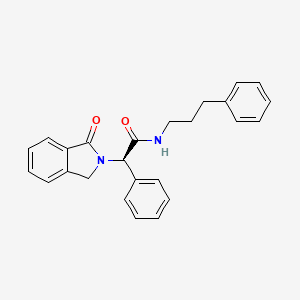
![3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7478248.png)
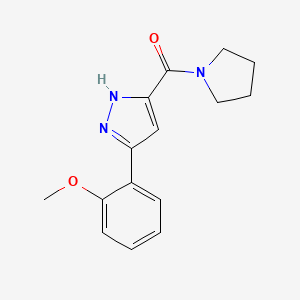
methanone](/img/structure/B7478270.png)
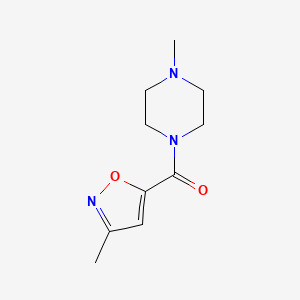
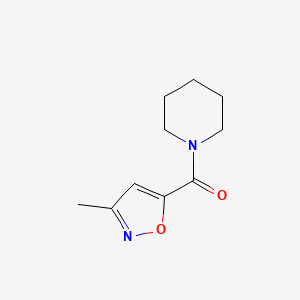

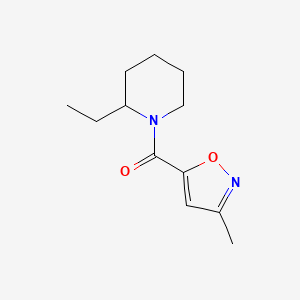
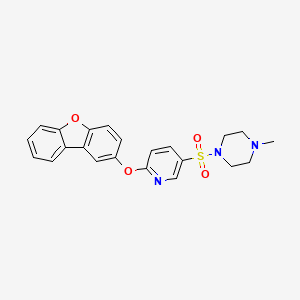
![2-[(4-benzhydrylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B7478316.png)